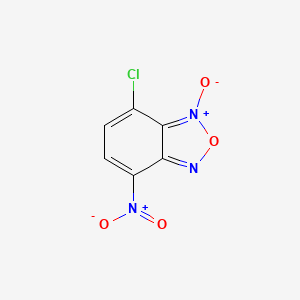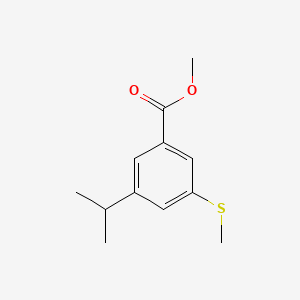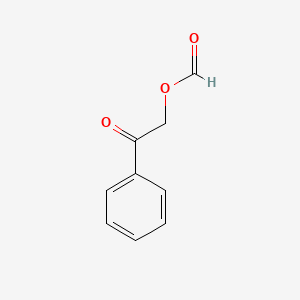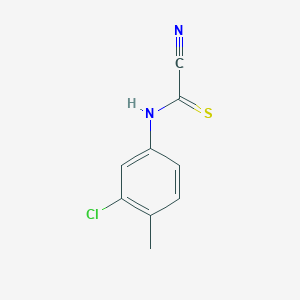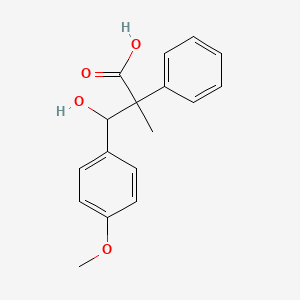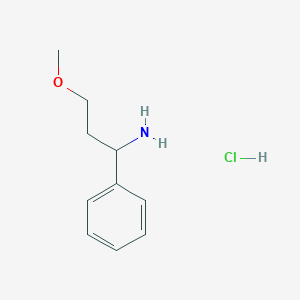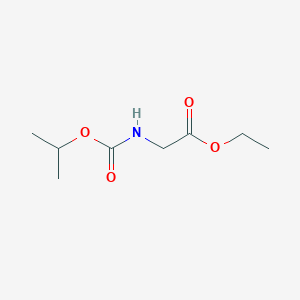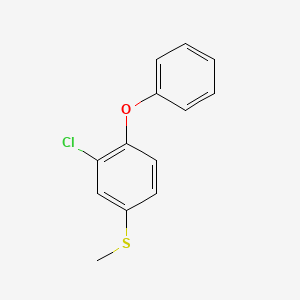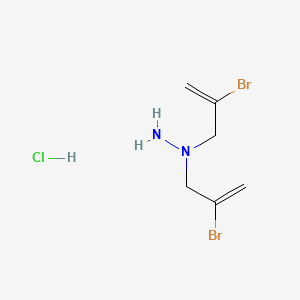
1,1-Bis(2-bromoprop-2-enyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-bromoprop-2-enyl)hydrazine is an organic compound with the molecular formula C6H10Br2N2 It is characterized by the presence of two bromoprop-2-enyl groups attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(2-bromoprop-2-enyl)hydrazine can be synthesized through the reaction of hydrazine with 2-bromoprop-2-enyl bromide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(2-bromoprop-2-enyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and brominated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of azides, cyanides, and other substituted products.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-bromoprop-2-enyl)hydrazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Bis(2-bromoprop-2-enyl)hydrazine involves its interaction with molecular targets through its bromine atoms and hydrazine moiety. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis(2-chloroprop-2-enyl)hydrazine
- 1,1-Bis(2-iodoprop-2-enyl)hydrazine
- 1,1-Bis(2-fluoroprop-2-enyl)hydrazine
Comparison
1,1-Bis(2-bromoprop-2-enyl)hydrazine is unique due to its bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more reactive in substitution reactions and provide different electronic and steric effects.
Eigenschaften
CAS-Nummer |
20570-15-4 |
|---|---|
Molekularformel |
C6H11Br2ClN2 |
Molekulargewicht |
306.42 g/mol |
IUPAC-Name |
1,1-bis(2-bromoprop-2-enyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H10Br2N2.ClH/c1-5(7)3-10(9)4-6(2)8;/h1-4,9H2;1H |
InChI-Schlüssel |
MDKVJGIFYNHLGB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN(CC(=C)Br)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



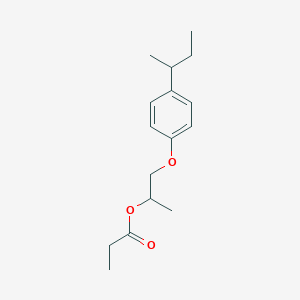
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
